molecular formula C21H21N3O3S B11640166 3-amino-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B11640166
M. Wt: 395.5 g/mol
InChI Key: TXXCTPKDBDDJQO-UHFFFAOYSA-N
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Description

3-AMINO-N-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thienoquinoline core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aniline derivatives with thienoquinoline intermediates, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include various substituted thienoquinoline derivatives, which can have different biological activities and properties .

Scientific Research Applications

3-AMINO-N-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-AMINO-N-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienoquinoline derivatives and related heterocyclic compounds such as quinolinyl-pyrazoles and quinoxalines .

Uniqueness

What sets 3-AMINO-N-(4-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

3-amino-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C21H21N3O3S/c1-21(2)9-15-13(16(25)10-21)8-14-17(22)18(28-20(14)24-15)19(26)23-11-4-6-12(27-3)7-5-11/h4-8H,9-10,22H2,1-3H3,(H,23,26)

InChI Key

TXXCTPKDBDDJQO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)OC)N)C(=O)C1)C

Origin of Product

United States

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